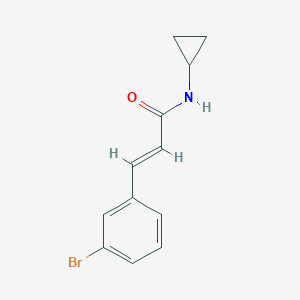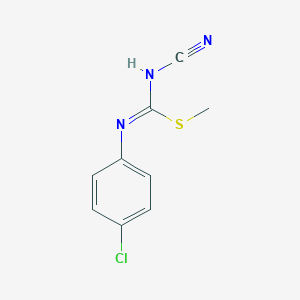
N-cyclohexyl-2-(2-thienylcarbonyl)-1-hydrazinecarbothioamide
Overview
Description
“N-cyclohexyl-2-(2-thienylcarbonyl)-1-hydrazinecarbothioamide” is a chemical compound with the linear formula C12H17N3OS2 . It has a molecular weight of 283.417 . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Molecular Structure Analysis
The molecular structure of “N-cyclohexyl-2-(2-thienylcarbonyl)-1-hydrazinecarbothioamide” is represented by the linear formula C12H17N3OS2 . The compound has a molecular weight of 283.417 .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-cyclohexyl-2-(2-thienylcarbonyl)-1-hydrazinecarbothioamide” are not well-documented. Sigma-Aldrich, a provider of this compound, does not collect analytical data for this product .Scientific Research Applications
Cancer Research : Derivatives of N-cyclohexyl-2-(2-thienylcarbonyl)-1-hydrazinecarbothioamide have shown significant activity against breast cancer cell lines. Specifically, a study by Bhat et al. (2015) found that these derivatives were effective against HER-2 overexpressed breast cancer cells.
Antibacterial and Antifungal Properties : Studies have shown that certain derivatives of this compound exhibit antibacterial and antifungal activities. For instance, research by Bhat et al. (2022) highlighted the effectiveness of these compounds against Gram-positive bacteria and methicillin-resistant Staphylococcus aureus (MRSA).
Anticonvulsant Properties : Compounds related to N-cyclohexyl-2-(2-thienylcarbonyl)-1-hydrazinecarbothioamide have been evaluated for their anticonvulsant properties. A study by Tripathi & Kumar (2013) found that these compounds showed promising results in seizure models.
Molecular Docking and Computational Analysis : The molecular structure and interactions of these compounds have been studied through computational methods. Al-Wahaibi et al. (2022) performed X-ray analysis and molecular docking to study the effects of different moieties on the biological activities of these compounds.
Corrosion Inhibition : This class of compounds has also been studied for their potential as corrosion inhibitors. A study by Prakashaiah et al. (2018) investigated their effectiveness in protecting aluminum alloys from corrosion.
Optical Probes : Certain derivatives have been developed as optical probes for detecting metal ions. Research by Shi et al. (2016) describes the synthesis of a hydrazinecarbothioamide derivative used for the detection of Hg2+ and Ag+ ions.
Synthesis of Novel Compounds : There is ongoing research in synthesizing novel compounds from N-cyclohexyl-2-(2-thienylcarbonyl)-1-hydrazinecarbothioamide derivatives for various applications. For example, Darehkordi et al. (2013) synthesized new derivatives for potential use in dendrimer synthesis.
properties
IUPAC Name |
1-cyclohexyl-3-(thiophene-2-carbonylamino)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3OS2/c16-11(10-7-4-8-18-10)14-15-12(17)13-9-5-2-1-3-6-9/h4,7-9H,1-3,5-6H2,(H,14,16)(H2,13,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGMCLDASMRDHHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=S)NNC(=O)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(4-Hydroxyphenyl)(methylsulfanyl)methylene]morpholin-4-ium](/img/structure/B371275.png)

![2-Nitro-4'-[(2'-nitro[1,1'-biphenyl]-4-yl)(oxido)diazenyl]-1,1'-biphenyl](/img/structure/B371281.png)
![N-(4-pentylbenzylidene)-N-{4-[(4-pentylbenzylidene)amino]phenyl}amine](/img/structure/B371282.png)


![2-Bromo-3-methylthieno[2,3-b][1]benzothiophene](/img/structure/B371287.png)




![N'-{2-[(4-chlorobenzyl)sulfanyl]-5-nitrobenzylidene}-2-phenylacetohydrazide](/img/structure/B371293.png)

![[({[(3-Chloro-1-benzothien-2-yl)carbonyl]amino}carbothioyl)amino]acetic acid](/img/structure/B371298.png)